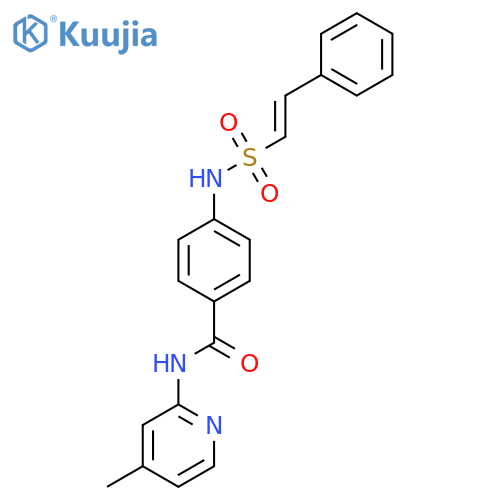Cas no 1009906-78-8 (N-(4-methylpyridin-2-yl)-4-(2-phenylethenesulfonamido)benzamide)

1009906-78-8 structure
商品名:N-(4-methylpyridin-2-yl)-4-(2-phenylethenesulfonamido)benzamide
N-(4-methylpyridin-2-yl)-4-(2-phenylethenesulfonamido)benzamide 化学的及び物理的性質
名前と識別子
-
- 1009906-78-8
- HMS3024L15
- EN300-26596080
- CHEMBL1722974
- SMR000709077
- MLS001079793
- N-(4-methylpyridin-2-yl)-4-(2-phenylethenesulfonamido)benzamide
- Z71389857
- AKOS001201031
-
- インチ: 1S/C21H19N3O3S/c1-16-11-13-22-20(15-16)23-21(25)18-7-9-19(10-8-18)24-28(26,27)14-12-17-5-3-2-4-6-17/h2-15,24H,1H3,(H,22,23,25)/b14-12+
- InChIKey: ULEXCNOQRCGFKG-WYMLVPIESA-N
- ほほえんだ: S(/C=C/C1C=CC=CC=1)(NC1C=CC(C(NC2C=C(C)C=CN=2)=O)=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 393.11471265g/mol
- どういたいしつりょう: 393.11471265g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 630
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 96.5Ų
N-(4-methylpyridin-2-yl)-4-(2-phenylethenesulfonamido)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26596080-0.05g |
N-(4-methylpyridin-2-yl)-4-(2-phenylethenesulfonamido)benzamide |
1009906-78-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(4-methylpyridin-2-yl)-4-(2-phenylethenesulfonamido)benzamide 関連文献
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
1009906-78-8 (N-(4-methylpyridin-2-yl)-4-(2-phenylethenesulfonamido)benzamide) 関連製品
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬